![molecular formula C15H10Cl4F3N3O2S B11706635 N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11706635.png)
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C14H9Cl4F3N2OS. This compound is known for its unique chemical structure, which includes multiple halogen atoms and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a furan ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated furan undergoes nucleophilic substitution with a chlorinated amine derivative.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of multiple halogen atoms enhances its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide
- N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)octanamide
- N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide
Uniqueness
N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide stands out due to its furan ring, which imparts unique chemical properties and reactivity. The combination of halogen atoms and the thioamide group further enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H10Cl4F3N3O2S |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H10Cl4F3N3O2S/c16-8-4-3-7(15(20,21)22)6-9(8)23-13(28)25-12(14(17,18)19)24-11(26)10-2-1-5-27-10/h1-6,12H,(H,24,26)(H2,23,25,28) |
InChI Key |
RVCULPGPQOPAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
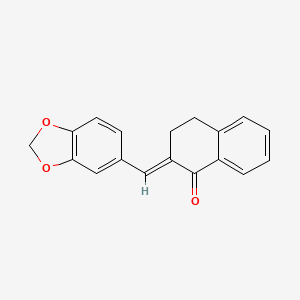
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)
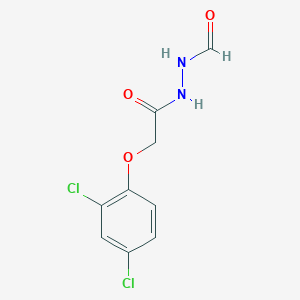
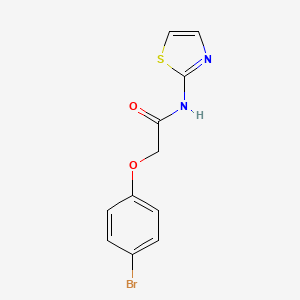
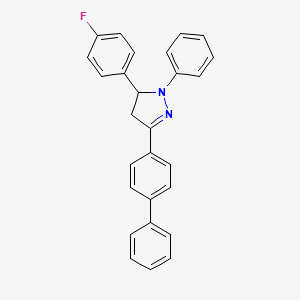
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
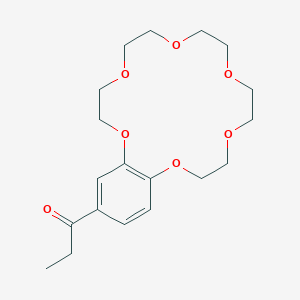
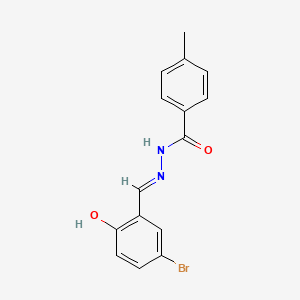

![3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
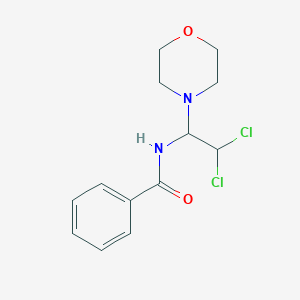
![4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11706623.png)
